(Z)-N'-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide is a complex organic compound that features a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide typically involves the reaction of piperidine and pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)propan-1-one: This compound features a piperidine ring and is used in similar applications.
piperidin-1-yl(pyridin-4-yl)methanethione: Another compound with both piperidine and pyridine rings, used in chemical research.
Uniqueness
(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-4-yl)acetimidamide is unique due to its specific structural features and the presence of both piperidine and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N'-hydroxy-2-piperidin-1-yl-2-pyridin-4-ylethanimidamide |
InChI |
InChI=1S/C12H18N4O/c13-12(15-17)11(10-4-6-14-7-5-10)16-8-2-1-3-9-16/h4-7,11,17H,1-3,8-9H2,(H2,13,15) |
InChI Key |
PSMLFBZABJNZCS-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)C(C2=CC=NC=C2)/C(=N/O)/N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=NC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.